molecular formula C2H6N2O2 B2917148 2,N-Dihydroxy-acetamidine CAS No. 1353090-53-5; 73728-45-7

2,N-Dihydroxy-acetamidine

Cat. No.: B2917148
CAS No.: 1353090-53-5; 73728-45-7
M. Wt: 90.082
InChI Key: WEOOQFYHYZGYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,N-Dihydroxy-acetamidine (theoretical IUPAC name: N-hydroxyacetamidine) is an acetamidine derivative characterized by hydroxyl (-OH) and imino (NH) functional groups attached to an acetamidine backbone. Acetamidines are typically employed in pharmaceutical synthesis, agrochemicals, and coordination chemistry due to their chelating properties and nucleophilic reactivity .

Properties

IUPAC Name

N',2-dihydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-2(1-5)4-6/h5-6H,1H2,(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOOQFYHYZGYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N/O)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994603
Record name N-Dihydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73728-45-7
Record name N-Dihydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-dihydroxyethanimidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

2,N-Dihydroxy-acetamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions include substituted acetamidines and other derivatives .

Mechanism of Action

The mechanism of action of 2,N-Dihydroxy-acetamidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,N-Dihydroxy-acetamidine with structurally related compounds based on substituents, molecular formulas, and key properties:

Compound Name Molecular Formula Key Substituents Applications/Properties References
This compound C₂H₆N₂O₂ (theoretical) -NH-OH, acetamidine backbone Hypothesized use in chelation, intermediate in bioactive molecule synthesis (inferred) N/A
2-(Diethylamino)-N′-hydroxyethanimidamide C₆H₁₅N₃O -N(C₂H₅)₂, -NH-OH Pharmaceutical intermediate; potential ligand in coordination chemistry
N,N-Diethylacetamide C₆H₁₃NO -N(C₂H₅)₂, acetyl group Solvent in polymers/electrolytes; high purity (≥99.0%)
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ -CN, -NH(CO)NHCH₃ Limited toxicological data; potential agrochemical precursor
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ -Cl, -OCH₃, diethylphenyl Herbicide; disrupts plant cell division

Reactivity and Functional Group Influence

  • Hydroxyl vs. Alkylamino Groups: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to alkylamino-substituted analogs like 2-(Diethylamino)-N′-hydroxyethanimidamide. This difference may increase solubility in polar solvents but reduce stability under acidic conditions .
  • Cyano vs. Chloro Substituents: The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide introduces strong electron-withdrawing effects, contrasting with the electron-donating chloro group in alachlor. This impacts electrophilic reactivity and degradation pathways .
  • Acetamide vs.

Toxicity and Regulatory Profiles

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide: Limited toxicological data available; requires caution in handling due to unstudied risks .
  • Alachlor : Regulated as a herbicide with environmental persistence concerns; restricted in some jurisdictions .

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